1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
Brand Name: Vulcanchem
CAS No.: 133745-65-0
VCID: VC21206954
InChI: InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2
SMILES: B(C1CCCN1C(=O)C2CCCN2)(O)O
Molecular Formula: C9H17BN2O3
Molecular Weight: 212.06 g/mol

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid

CAS No.: 133745-65-0

Cat. No.: VC21206954

Molecular Formula: C9H17BN2O3

Molecular Weight: 212.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid - 133745-65-0

Specification

CAS No. 133745-65-0
Molecular Formula C9H17BN2O3
Molecular Weight 212.06 g/mol
IUPAC Name [1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid
Standard InChI InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2
Standard InChI Key XSBZZZGVAIXJLD-UHFFFAOYSA-N
SMILES B(C1CCCN1C(=O)C2CCCN2)(O)O
Canonical SMILES B(C1CCCN1C(=O)C2CCCN2)(O)O

Introduction

Chemical Structure and Properties

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, with CAS number 133745-65-0, features a distinctive molecular structure that combines a pyrrolidine ring system with a boronic acid functional group. This unique structural arrangement contributes to its specialized biochemical interactions and therapeutic potential.

Basic Chemical Identity

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC9H17BN2O3
Molecular Weight212.06 g/mol
CAS Number133745-65-0
IUPAC Name[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid

The structure consists of two pyrrolidine rings connected through an amide linkage, with a boronic acid group attached to one of the pyrrolidine rings. This specific arrangement creates a compound with unique spatial configuration and functional properties that enhance its biological activity.

Stereochemistry and Isomeric Forms

The compound exists in different stereoisomeric forms, with the biologically active form typically being the (R,S) configuration, specifically ((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid. The stereochemistry plays a crucial role in determining the compound's interaction with biological targets and its efficiency as an enzyme inhibitor.

Synthesis Methods

Suzuki-Miyaura Coupling

The synthesis of 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid can be achieved through several methods, with the Suzuki–Miyaura coupling being one of the most prominent. This palladium-catalyzed cross-coupling reaction involves an organoboron compound reacting with an organic halide under specific conditions to form carbon-carbon bonds.

Synthetic Challenges and Optimizations

The synthesis of this compound presents several challenges, including:

  • Maintaining stereochemical integrity during reaction steps

  • Optimizing reaction conditions to prevent side reactions

  • Purification procedures to obtain high-purity final product

These challenges have driven research toward developing more efficient synthetic routes with improved yields and stereoselectivity.

Mechanism of Action

Boronic Acid Interactions

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid belongs to the boronic acid derivative class, notable for its ability to form reversible covalent bonds with diols and other Lewis bases. This property is fundamental to its biological activity and therapeutic potential.

Enzyme Inhibition Mechanism

The compound primarily functions as a protease inhibitor, particularly targeting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. The mechanism of action involves the boronic acid group forming a tetrahedral complex with the enzyme's active site, leading to reversible inhibition. This interaction modulates the enzyme's activity, thereby affecting metabolic pathways related to glucose homeostasis.

Biological Applications

Enzymatic Studies

The compound serves as a valuable tool in biochemical research, particularly for studying enzyme interactions and metabolic pathways. Its reversible binding properties make it ideal for investigations into enzyme kinetics and inhibition mechanisms.

Anti-Cancer Activity

Research has demonstrated that 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid exhibits significant antitumor effects, particularly against breast cancer cell lines. The compound's ability to induce cell cycle arrest and trigger apoptotic pathways makes it a promising candidate for cancer therapeutics.

Metabolic Disease Applications

Given its interaction with DPP-IV, the compound shows potential applications in the management of metabolic disorders, particularly those related to glucose regulation and insulin sensitivity.

Research Findings

Antitumor Activity

Studies have demonstrated significant antitumor effects of this compound, particularly against breast cancer cell lines. The research indicates potent inhibitory effects on cell viability with documented IC50 values suggesting high potency. The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at specific phases.

Enzyme Inhibition Studies

Comprehensive enzyme inhibition studies have established the compound's effectiveness as a DPP-IV inhibitor. The reversible nature of its binding provides advantages over irreversible inhibitors, potentially reducing off-target effects and improving safety profiles in therapeutic applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have identified key molecular features essential for the compound's biological activity. These studies have guided modifications to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of optimized derivatives with improved therapeutic potential.

Pharmaceutical Development

Pharmacokinetic Considerations

The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution characteristics. These properties enhance its potential as a therapeutic agent, allowing for effective delivery to target tissues and maintenance of therapeutic concentrations.

Formulation Challenges

Despite its promising biological activity, the development of pharmaceutical formulations containing this compound faces challenges related to stability, solubility, and bioavailability. Ongoing research aims to address these challenges through innovative formulation strategies and delivery systems.

Future Research Directions

Optimization for Clinical Applications

Future research directions for 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid include optimizing its synthesis for large-scale production and exploring its potential in various therapeutic areas. Challenges may involve improving its bioavailability and enhancing its selectivity for specific targets.

Combination Therapy Approaches

Investigating the compound's synergistic effects when combined with established therapeutic agents represents a promising research direction. Such combinations may enhance efficacy, reduce required dosages, and mitigate side effects.

Extended Applications

Beyond its current applications, research into novel uses of the compound in different disease contexts continues to expand our understanding of its therapeutic potential. Areas of interest include neurodegenerative disorders, inflammatory conditions, and infectious diseases.

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